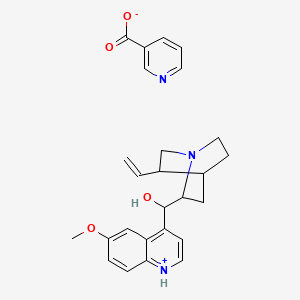
(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8α,9R)-9-Hydroxy-6’-méthoxycinchonanium nicotinate est un composé organique complexe appartenant à la classe des alcaloïdes de la quinine. Ce composé est connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Il est dérivé du quinquina, un arbre qui a été historiquement important pour ses propriétés médicinales, notamment dans le traitement du paludisme.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’(8α,9R)-9-Hydroxy-6’-méthoxycinchonanium nicotinate implique généralement plusieurs étapes, à partir de l’extraction d’alcaloïdes naturels de la quinine. Les étapes clés comprennent :
Extraction : L’étape initiale consiste à extraire les alcaloïdes de l’écorce du quinquina à l’aide de solvants comme l’éthanol ou le méthanol.
Hydroxylation : Les alcaloïdes extraits subissent une hydroxylation pour introduire le groupe hydroxyle à la position 9.
Méthoxylation : L’étape suivante implique une méthoxylation pour ajouter un groupe méthoxy à la position 6’.
Formation du nicotinate : Enfin, le composé est mis à réagir avec l’acide nicotinique pour former l’ester nicotinate.
Méthodes de production industrielle
La production industrielle de l’(8α,9R)-9-Hydroxy-6’-méthoxycinchonanium nicotinate implique des processus d’extraction et de modification chimique à grande échelle. L’utilisation de réacteurs à flux continu et de techniques de purification avancées garantit un rendement et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(8α,9R)-9-Hydroxy-6’-méthoxycinchonanium nicotinate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs comme le palladium ou le platine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés biologiques et chimiques différentes.
Applications de la recherche scientifique
(8α,9R)-9-Hydroxy-6’-méthoxycinchonanium nicotinate a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur chiral dans la synthèse asymétrique.
Biologie : Le composé est étudié pour ses propriétés antimalariques et anticancéreuses potentielles.
Médecine : Il est exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Le composé est utilisé dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Applications De Recherche Scientifique
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential anti-malarial and anti-cancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of complex organic molecules and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de l’(8α,9R)-9-Hydroxy-6’-méthoxycinchonanium nicotinate implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et méthoxy jouent un rôle crucial dans la liaison aux enzymes et aux récepteurs, modulant leur activité. Le fragment nicotinate améliore la biodisponibilité du composé et son absorption cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinine : Un autre alcaloïde de la quinine ayant des propriétés antimalariques.
Cinchonine : Structure similaire mais dépourvue du groupe méthoxy.
Cinchonidine : Structure similaire avec une stéréochimie différente.
Unicité
(8α,9R)-9-Hydroxy-6’-méthoxycinchonanium nicotinate est unique en raison de ses schémas d’hydroxylation et de méthoxylation spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
94107-85-4 |
|---|---|
Formule moléculaire |
C26H29N3O4 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol;pyridine-3-carboxylate |
InChI |
InChI=1S/C20H24N2O2.C6H5NO2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;8-6(9)5-2-1-3-7-4-5/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-4H,(H,8,9) |
Clé InChI |
JLKLNKWCCKPIOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC(=CN=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
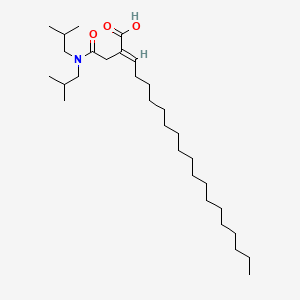


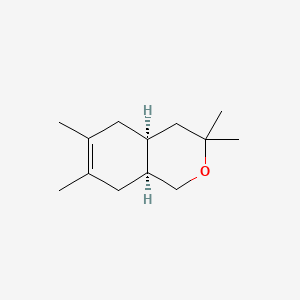
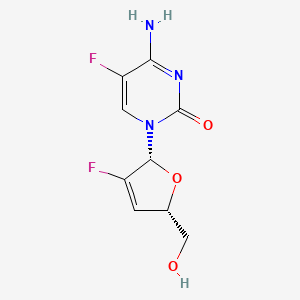
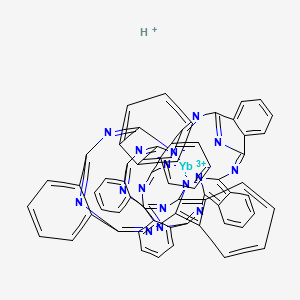

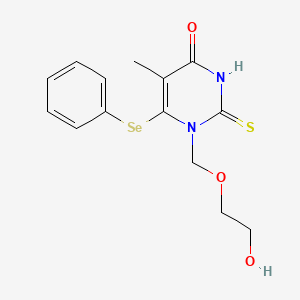
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)

![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
